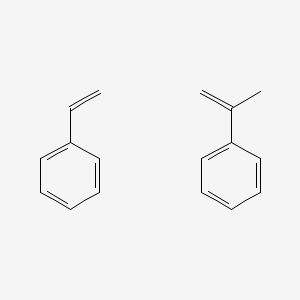

Prop-1-en-2-ylbenzene; styrene

Description

Significance of Styrene (B11656) in Polymer Science and Chemical Synthesis Research

Styrene is a cornerstone of the polymer industry, serving as the precursor to a vast range of materials that are integral to modern life. patsnap.com Its ability to form strong, lightweight, and durable polymers makes it indispensable in materials science. patsnap.com The most prominent polymer derived from styrene is polystyrene, a versatile and widely used plastic known for its rigidity, optical clarity, and low cost. patsnap.comnumberanalytics.com Polystyrene itself exists in various forms, including General Purpose Polystyrene (GPPS), High Impact Polystyrene (HIPS), and foamed versions like Expanded Polystyrene (EPS) and Extruded Polystyrene (XPS), each tailored for specific applications. numberanalytics.com

Beyond homopolymerization, styrene is a critical component in the synthesis of numerous copolymers, where it is combined with other monomers to create materials with enhanced and specific properties. wikipedia.orgbritannica.com These materials are used across a multitude of sectors, from automotive and construction to packaging and electronics. numberanalytics.comrootsanalysis.com For example, copolymerizing styrene with acrylonitrile (B1666552) and butadiene produces Acrylonitrile-Butadiene-Styrene (ABS), a tough, impact-resistant engineering plastic used in everything from automotive parts to LEGO bricks. britannica.compatsnap.com Styrene-Butadiene Rubber (SBR), a synthetic rubber made from styrene and butadiene, is a key material in the tire industry due to its excellent abrasion resistance. britannica.compatsnap.com Other significant copolymers include Styrene-Acrylonitrile resin (SAN), valued for its clarity and chemical resistance, and unsaturated polyesters used in fiberglass and resins. wikipedia.orgpatsnap.com

In the realm of chemical synthesis, research continues to explore styrene and its derivatives as versatile building blocks. acs.org The development of one-pot synthesis methods allows for the efficient creation of a broad range of styrene derivatives, including those with functional groups that are typically incompatible with certain reaction conditions. acs.orgorganic-chemistry.org These advanced synthetic protocols enable the production of α-alkyl styrenes and other substituted styrenes, which are valuable intermediates in the manufacturing of specialized polymers, pharmaceuticals, and fragrances. acs.orgvt.edu

Table 1: Key Polymers Derived from Styrene and Their Applications This table is interactive. You can sort and filter the data.

| Polymer/Copolymer Name | Abbreviation | Monomers | Key Properties | Common Applications | Citations |

|---|---|---|---|---|---|

| Polystyrene | PS | Styrene | Lightweight, rigid, transparent, good insulator | Packaging (foam cups, egg cartons), disposable cutlery, CD cases, insulation boards | wikipedia.orgpatsnap.comnumberanalytics.com |

| Acrylonitrile Butadiene Styrene | ABS | Acrylonitrile, Butadiene, Styrene | Tough, impact-resistant, rigid | Automotive parts (dashboards, bumpers), electronic housings, LEGO bricks, pipes | wikipedia.orgbritannica.compatsnap.com |

| Styrene-Butadiene Rubber | SBR | Styrene, Butadiene | Abrasion resistance, aging stability | Automobile tires, footwear, conveyor belts, gaskets | wikipedia.orgbritannica.compatsnap.com |

| Styrene-Acrylonitrile Resin | SAN | Styrene, Acrylonitrile | Clarity, chemical resistance, rigidity | Kitchenware, cosmetic containers, battery cases, optical fibers | wikipedia.orgpatsnap.com |

| Styrene-Butadiene Latex | Styrene, Butadiene | Adhesive, binder | Carpet backing, paper coatings | wikipedia.org | |

| Styrene-Isoprene-Styrene | SIS | Styrene, Isoprene (B109036) | Elasticity, flexibility | Pressure-sensitive adhesives, sealants | wikipedia.org |

| Styrene-Divinylbenzene | S-DVB | Styrene, Divinylbenzene (B73037) | Cross-linked, porous | Ion-exchange resins, chromatography supports | wikipedia.org |

Historical Trajectories and Modern Research Directions for Styrene

The history of styrene dates back to the 19th century. In 1839, the German apothecary Eduard Simon first isolated the liquid by distilling it from storax, the resin of the American sweetgum tree, and named it "styrol". wikipedia.orgguidechem.com Simon observed that over time, the liquid thickened into a hard, rubbery substance, which he incorrectly believed was an oxidation product he called "styrol oxide". wikipedia.orgguidechem.com A few years later, in 1845, chemists John Blyth and August Wilhelm von Hofmann demonstrated that the transformation could be induced by sunlight and occurred without the presence of oxygen, renaming the solid "metastyrol". guidechem.com This marked one of the earliest documented instances of polymerization. guidechem.com The correct empirical formula for styrene (C₈H₈) was also determined by Blyth and von Hofmann. wikipedia.org It wasn't until the 1920s that Hermann Staudinger comprehensively described the polymerization of styrene, laying the scientific foundation for its commercial future. guidechem.com Commercial production began in the 1930s, pioneered by companies like BASF in Germany (1931) and Dow Chemical in the US (1938), primarily using the catalytic dehydrogenation of ethylbenzene (B125841). britannica.comguidechem.comnih.gov

Table 2: Timeline of Key Historical Developments in Styrene Research This table is interactive. You can sort and filter the data.

| Year | Event | Key Figure(s) / Entity | Significance | Citations |

|---|---|---|---|---|

| 1839 | Isolation of "styrol" from storax resin and observation of its solidification. | Eduard Simon | First isolation of styrene and first documented observation of its polymerization. | wikipedia.orgnumberanalytics.comguidechem.com |

| 1845 | Determination of styrene's empirical formula (C₈H₈) and renaming of the solid form to "metastyrol". | John Blyth & August von Hofmann | Corrected the misconception of oxidation and established the chemical formula. | wikipedia.orgguidechem.com |

| 1866 | "Metastyrol" is correctly identified as a polymer of styrene. | Marcelin Berthelot | Confirmed the nature of the solid substance as polystyrene. | wikipedia.org |

| 1920s | Comprehensive description of the polymerization of styrene. | Hermann Staudinger | Provided the theoretical groundwork for the modern polymer industry. | guidechem.com |

| 1925 | Start of commercial styrene production via dehydrogenation of ethylbenzene in Germany. | Beginning of industrial-scale styrene manufacturing. | nih.goviarc.fr |

Modern research on styrene is multifaceted, focusing heavily on sustainability, efficiency, and advanced applications. A significant area of investigation is the development of greener production routes. One promising approach is biocatalysis, where microorganisms or enzymes are used to synthesize valuable chemicals. Researchers have engineered biocatalysts, such as the styrene monooxygenase (SMO) from Pseudomonas species, to produce enantiomerically pure (S)-styrene oxide from styrene, a valuable building block in pharmaceuticals. nih.govrsc.orgresearchgate.net Other enzymatic strategies aim to produce styrene itself from renewable feedstocks like L-phenylalanine, moving away from fossil-fuel-based production. researchgate.net Another innovative production method being studied is chemical looping oxidative dehydrogenation (CL-ODH), which offers enhanced product yields and lower energy consumption compared to traditional dehydrogenation, thereby reducing the carbon footprint. acs.org

The environmental persistence of polystyrene has spurred intense research into advanced recycling and upcycling technologies. patsnap.com Traditional mechanical recycling often degrades the polymer's properties. wpi.edu Consequently, chemical recycling methods are gaining traction. These processes, such as pyrolysis, break down waste polystyrene back into its monomer-grade styrene, which can then be used to create new, high-quality polystyrene, creating a circular economy. wpi.edubath.ac.uk Recent analyses suggest that such processes can be economically viable and energy-efficient, with the potential to recycle up to 60% of polystyrene waste. wpi.edubath.ac.uk Other upcycling methods transform polystyrene waste into higher-value chemicals. For instance, researchers have developed a process using UV light and a catalyst to convert polystyrene into diphenylmethane (B89790) (DPM), a precursor for drugs and polymer manufacturing with a market price ten times higher than materials from conventional recycling. vt.edu Another approach uses sulfonation to convert expanded polystyrene (EPS) waste into materials suitable for high-tech applications like organic electrochemical transistors and solar cells. plasticsengineering.org

Finally, contemporary research continues to advance the synthesis and polymerization of styrene derivatives to create novel materials. researchgate.netrsc.org Living anionic polymerization techniques are being refined to produce polymers with highly controlled structures and functionalities. researchgate.net New catalytic methods, including the use of transition-metal-free catalysts, are being developed to synthesize α-alkyl styrene derivatives from readily available natural products, expanding the scope of accessible monomers for creating polymers with unique thermal and impact-resistant properties. acs.orgresearchgate.net

Properties

CAS No. |

104492-15-1 |

|---|---|

Molecular Formula |

C17H18 |

Molecular Weight |

222.32 g/mol |

IUPAC Name |

prop-1-en-2-ylbenzene;styrene |

InChI |

InChI=1S/C9H10.C8H8/c1-8(2)9-6-4-3-5-7-9;1-2-8-6-4-3-5-7-8/h3-7H,1H2,2H3;2-7H,1H2 |

InChI Key |

ZAKVZVDDGSFVRG-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)C1=CC=CC=C1.C=CC1=CC=CC=C1 |

physical_description |

Dry Powder |

Related CAS |

9011-11-4 68441-37-2 108080-90-6 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Styrene Production

Catalytic Dehydrogenation of Ethylbenzene (B125841) to Styrene (B11656)

Direct dehydrogenation of ethylbenzene is responsible for approximately 85% of the world's commercial styrene production. michiganfoam.com The process is typically carried out in the vapor phase at temperatures around 600-650°C over a catalyst primarily composed of iron oxide. michiganfoam.comcore.ac.uk Industrial reactors often operate in a series of adiabatic beds, with inter-stage heating to supply the necessary heat for the endothermic reaction. michiganfoam.com While equilibrium conversion under these conditions can be around 80%, commercial units typically achieve conversions of 50-70% with high styrene yields of 88-95 mol% to minimize thermal cracking byproducts. michiganfoam.com

Mechanistic Investigations of Dehydrogenation Kinetics

The kinetics of ethylbenzene dehydrogenation are complex and have been described using various models. A common approach involves the Langmuir-Hinshelwood formalism, which considers the adsorption of reactants and products on the catalyst surface. kaust.edu.sa

One study, modeling the reaction over a mesoporous alumina-supported iron catalyst, proposed a single-site Langmuir-Hinshelwood model that accurately described the experimental data. kaust.edu.sa The model revealed significantly different activation energies for the formation of the main product, styrene, compared to byproducts like benzene (B151609) and toluene, highlighting the catalyst's selectivity. kaust.edu.sa The heat of adsorption values indicated that ethylbenzene adsorbs more strongly to the catalyst surface than styrene. kaust.edu.sa

Table 1: Kinetic Parameters for Ethylbenzene Dehydrogenation

This table presents kinetic data from a study on an FeOₓ-meso-Al₂O₃ catalyst, illustrating the energy requirements for the formation of styrene and major byproducts.

| Parameter | Value | Unit |

|---|---|---|

| Activation Energy (Styrene) | 80 | kJ/mol |

| Activation Energy (Benzene) | 144 | kJ/mol |

| Activation Energy (Toluene) | 164 | kJ/mol |

| Heat of Adsorption (Ethylbenzene) | 55 | kJ/mol |

| Heat of Adsorption (Styrene) | 19 | kJ/mol |

Source: Adapted from Hossain et al. (2012) kaust.edu.sa

The reaction mechanism involves the dissociative adsorption of ethylbenzene onto the catalyst, forming an ethylbenzene radical. rsc.org This radical then loses another hydrogen atom to yield styrene before desorbing from the surface. rsc.org

Role of Steam in Ethylbenzene Dehydrogenation Processes

Superheated steam is a critical component in the industrial dehydrogenation of ethylbenzene, serving multiple crucial functions. ias.ac.ingoogle.com It is typically added in a high molar ratio relative to ethylbenzene, often between 6:1 and 13:1. bibliotekanauki.pl

The primary roles of steam are:

Heat Supply : The dehydrogenation reaction is highly endothermic, and superheated steam provides the necessary thermal energy to maintain the high reaction temperatures (around 620°C). michiganfoam.combibliotekanauki.pl

Equilibrium Shift : By acting as a diluent, steam lowers the partial pressures of the reactants and products. michiganfoam.comias.ac.in According to Le Chatelier's principle, this reduction in pressure shifts the reaction equilibrium towards the product side, favoring higher conversion of ethylbenzene to styrene. michiganfoam.comrug.nl

Catalyst Maintenance : Steam plays a vital role in preserving catalyst activity and lifetime. core.ac.uk It removes carbonaceous deposits (coke) from the catalyst surface through the water-gas reaction, converting the coke into carbon dioxide and hydrogen, which are then removed from the reactor. michiganfoam.comcore.ac.uk This "self-cleaning" action prevents the catalyst from deactivating. michiganfoam.com

Catalyst Systems and Performance in Styrene Synthesis

The most widely used industrial catalysts for this process are based on iron oxide, enhanced with various promoters to improve activity, selectivity, and stability. conicet.gov.ar

Potassium-promoted iron oxide catalysts are the industry standard, demonstrating significantly higher activity—often by an order of magnitude—compared to unpromoted iron oxide. ias.ac.inconicet.gov.ar The addition of potassium enhances the catalyst's intrinsic activity and, crucially, suppresses the formation of coke, which is a primary cause of deactivation. mpg.decore.ac.uk

The active phase of the catalyst under reaction conditions is believed to be potassium ferrite (B1171679) (KFeO₂). scispace.comrsc.org The promoter is typically added in the form of potassium carbonate (K₂CO₃), which is then converted to the active species. michiganfoam.com A typical commercial catalyst, such as the Shell 105 formulation, contains a high percentage of iron(III) oxide, with potassium carbonate as the primary promoter. michiganfoam.com

Table 2: Example Composition of a Commercial Styrene Catalyst (Shell 105)

This table shows the typical composition of a widely used commercial catalyst for the dehydrogenation of ethylbenzene.

| Component | Chemical Formula | Weight % |

|---|---|---|

| Iron(III) oxide | Fe₂O₃ | 84.3% |

| Potassium carbonate | K₂CO₃ | 13.3% |

| Chromium(III) oxide | Cr₂O₃ | 2.4% |

Source: Adapted from Styrene Production from Ethylbenzene experiment documentation. michiganfoam.com

In addition to the chemical promotion by potassium, structural promoters are added to ensure the catalyst's physical integrity and long-term stability under harsh reaction conditions. mpg.decore.ac.uk

Chromium(III) oxide (Cr₂O₃) : This compound acts as a textural promoter or structural stabilizer. conicet.gov.ar Its main function is to stabilize the high surface area of the active iron oxide phase and prevent sintering (the fusion of catalyst particles at high temperatures), which would lead to a loss of active sites and reduced performance. conicet.gov.armpg.de

Potassium carbonate (K₂CO₃) : While serving as the precursor to the active potassium promoter, K₂CO₃ also plays a direct role in catalyst stabilization. core.ac.uk It is believed to be the active agent for the gasification of coke deposits via reaction with steam, a critical function for maintaining catalyst activity over its typical two-year lifespan. michiganfoam.commpg.decore.ac.uk

To understand the complex processes occurring at the catalyst surface during the reaction, researchers employ advanced in-situ characterization techniques. These methods allow for the study of the catalyst under realistic process conditions, bridging the gap between idealized surface science studies and industrial applications. mpg.dersc.org

Studies using thin, single-crystalline films of iron oxide as model catalysts have provided significant insights. mpg.dempg.de By combining ultrahigh vacuum (UHV) characterization with a micro-flow reactor, it has been shown that the initial catalyst precursor, hematite (B75146) (α-Fe₂O₃), is quickly reduced to magnetite (Fe₃O₄) under reaction conditions. mpg.dersc.org This reduction, along with coke deposition, contributes to catalyst deactivation. mpg.de

These in-situ studies have confirmed that:

Water in the feed limits the reduction of the catalyst to the Fe₃O₄ state and helps gasify coke. rsc.orgmpg.de

Potassium promotion significantly slows down deactivation caused by both coking and reduction. mpg.de

The presence of Fe³⁺ ions is essential for high conversion yields. mpg.de

The active surface of the catalyst contains potassium ferrite (KFeO₂), which forms during the reaction. rsc.org

These model studies are crucial for understanding deactivation mechanisms, such as the loss of the potassium promoter over time, and for designing more robust and efficient catalysts. mpg.dersc.org

Catalyst Deactivation Mechanisms in Styrene Production

The catalysts used in styrene production, typically based on potassium-promoted iron oxide, are susceptible to deactivation through several interrelated mechanisms that occur simultaneously. researchgate.net These include the formation of carbonaceous deposits (coking), changes in the oxidation state of the catalyst, and physical degradation. researchgate.netmpg.de Understanding these mechanisms is crucial for extending catalyst lifetime and improving process efficiency.

Coke formation is a primary cause of catalyst deactivation in the dehydrogenation of ethylbenzene. mpg.deresearchgate.net These carbonaceous deposits physically block the active sites on the catalyst surface, leading to a decline in activity and selectivity. mpg.defu-berlin.de The product, styrene, can polymerize to form polystyrene, which is a key intermediate in the formation of coke. researchgate.net

Several strategies are employed to prevent or mitigate coking:

Steam Co-feeding: A large excess of superheated steam is often co-fed with ethylbenzene. fu-berlin.derug.nl The steam serves multiple purposes: it provides heat for the endothermic reaction, shifts the reaction equilibrium towards the products, and, crucially, helps to remove coke deposits through the water-gas shift reaction. fu-berlin.de

Potassium Promotion: Potassium is a key promoter in iron oxide catalysts. mpg.de It enhances the catalyst's ability to gasify coke deposits, thereby reducing their accumulation on the surface. mpg.defu-berlin.de

Use of CO2 as an Oxidant: Utilizing carbon dioxide as a mild oxidant can inhibit the formation of coke. researchgate.net In the absence of CO2, polystyrene can transform into graphite-like coke at temperatures above 500°C, causing catalyst deactivation. researchgate.net

Oxygen Admixture: Introducing a small amount of oxygen to the feed can prevent deactivation by both coking and reduction of the catalyst. mpg.de

It is important to note that a steady-state layer of coke is typically present on the catalyst surface under normal operating conditions. fu-berlin.de Interestingly, this "active coke" can itself exhibit catalytic activity. uni-due.de

The oxidation state of the iron in the catalyst is critical to its activity. The most active phase is considered to be Fe³⁺, present in hematite (Fe₂O₃) or potassium ferrite (KFeO₂). mpg.dempg.de Deactivation can occur through the reduction of Fe³⁺ to less active states like Fe₃O₄ (magnetite) or even metallic iron, a process driven by the hydrogen produced during the dehydrogenation reaction. mpg.de

Key factors influencing the oxidation state include:

Steam: The presence of steam helps to prevent the over-reduction of the iron oxide catalyst, maintaining it in a more active oxidation state. fu-berlin.de

Potassium: Potassium promotion helps to stabilize the catalyst against reduction. mpg.de

Oxygen: The addition of a small amount of oxygen to the feed can prevent the reduction of the iron oxide and maintain the high initial activity associated with the Fe³⁺ state. mpg.dempg.de Unpromoted Fe₂O₃ is initially more active than Fe₃O₄, but both deactivate to a similar final state where they are covered by coke and the Fe₂O₃ is reduced to Fe₃O₄. mpg.de

The control of the catalyst's oxidation state is therefore a crucial aspect of maintaining high activity and selectivity in styrene production.

In addition to chemical deactivation, catalysts can also undergo physical degradation over time. researchgate.netmpg.de This includes processes like sintering, which is the agglomeration of small catalyst particles into larger ones, leading to a decrease in the active surface area. usask.ca

Factors contributing to physical degradation include:

High Temperatures: The high temperatures required for ethylbenzene dehydrogenation (around 600°C) can promote sintering. usask.cachemistryviews.org Structural promoters, such as chromium oxide, are often added to the catalyst formulation to stabilize its morphology and prevent sintering. mpg.de

Potassium Migration: The potassium promoter can migrate and be lost from the catalyst during operation, which contributes to deactivation. researchgate.netijcce.ac.ir This loss can be exacerbated by "steaming," a process used to remove coke by running the reactor with steam alone. mpg.de

Pore Mouth Blocking: The formation of coke can block the mouths of the pores within the catalyst pellets, restricting access of the reactants to the active sites within the pores. ijcce.ac.ir This has been shown to significantly reduce the catalyst's activity. ijcce.ac.irresearchgate.net

These physical degradation mechanisms lead to a reduction in the mechanical strength of the catalyst, which can cause an increased pressure drop across the reactor bed and ultimately necessitate catalyst replacement. researchgate.net

Oxidative Dehydrogenation for Styrene Synthesis

Oxidative dehydrogenation (ODH) of ethylbenzene presents a promising alternative to the conventional endothermic process. mpg.demdpi.com By introducing an oxidant, the reaction becomes exothermic, can be operated at lower temperatures, and is not limited by thermodynamic equilibrium. mpg.de

A variety of catalytic systems have been investigated for the ODH of ethylbenzene, with carbon-based materials showing particular promise. uni-due.dempg.de Among these, multi-walled carbon nanotubes (MWCNTs) have emerged as highly effective catalysts. rug.nlchemistryviews.org

MWCNT-based Catalysts: Functionalization of MWCNTs, for instance through ozonation, can significantly enhance their catalytic activity and selectivity for styrene. chemistryviews.org The presence of oxygen-containing groups on the surface of the MWCNTs is believed to create the dominant active sites for the reaction. chemistryviews.org Modified MWCNTs have demonstrated high ethylbenzene conversion (up to 80%) and styrene selectivity (up to 92%). chemistryviews.org Vanadium deposited on MWCNTs has also been explored as a catalytic system. uni-due.de

Other Carbonaceous Materials: Besides MWCNTs, other carbon materials like activated carbon, carbon nanofibers, and onion-like carbons have been studied. rug.nlmpg.de The catalytic performance of these materials is often linked to the formation of an "active coke" layer on their surface during the reaction. uni-due.de

Oxide-based Catalysts: Various metal oxides, including those based on vanadium, cerium, and manganese, have also been investigated for ODH. researchgate.netmdpi.comrsc.org For example, a potassium-modified ceria (K/CeO₂) catalyst achieved 90.8% ethylbenzene conversion and 97.5% styrene selectivity in a CO₂-O₂ atmosphere. mdpi.com V₂O₅/TiO₂ catalysts have also been studied, with the reaction proceeding via a Mars-van Krevelen redox mechanism. rsc.org

Table 1: Performance of Various Catalytic Systems in Oxidative Dehydrogenation of Ethylbenzene

| Catalyst System | Oxidant | Conversion (%) | Selectivity (%) | Temperature (°C) | Reference |

|---|---|---|---|---|---|

| Ozonated MWCNTs | O₂ | 80 | 92 | >600 | chemistryviews.org |

| 10%K/CeO₂ | CO₂-O₂ | 90.8 | 97.5 | 500 | mdpi.com |

| V₂O₅/TiO₂ | O₂ | - | - | - | rsc.org |

| K[Cr]ZSM-5 | CO₂ | - | 96.05 | 700 | scirp.org |

| CoFe₂O₄–MCM-41 | O₂ | - | - | - | rsc.org |

The reaction pathway in ODH typically involves the activation of ethylbenzene on the catalyst surface, followed by the removal of hydrogen atoms to form styrene. The specific mechanism can vary depending on the catalyst and oxidant used.

In the case of carbon-based catalysts, the reaction is believed to occur on active sites on the carbon surface, which may be carbonyl/quinone groups. rug.nl The formation of an "active coke" layer, which is a polycyclic aromatic system, is often considered crucial for the catalytic activity. rug.nluni-due.de

For oxide catalysts, a common mechanism is the Mars-van Krevelen type, where the catalyst provides lattice oxygen for the dehydrogenation, and is subsequently re-oxidized by the gaseous oxidant. mdpi.comrsc.org For example, over a V₂O₅/TiO₂ catalyst, ethylbenzene is thought to dissociatively adsorb, forming an ethylbenzene radical that then loses another hydrogen atom to yield styrene. rsc.org

Strategies to enhance selectivity towards styrene include:

Controlling Acidity: For catalysts like alumina (B75360), the acidity of the support plays a role. rug.nl Moderate to low acid strength sites are generally favored for the formation of catalytically active coke that produces styrene. rug.nl

Choice of Oxidant: Using a mild oxidant like CO₂ can help to suppress the deep oxidation of hydrocarbons to CO and CO₂, thereby improving styrene selectivity. researchgate.netmdpi.com A mixed CO₂-O₂ atmosphere has also been shown to be effective. mdpi.com

Catalyst Modification: The addition of promoters can significantly enhance selectivity. For instance, potassium modification of ceria catalysts improves oxygen mobility and CO₂ adsorbability, leading to higher styrene yields. mdpi.com

The proposed reaction network for ODH over alumina involves the formation of "ODH-coke" from either ethylbenzene or styrene, which then acts as the catalyst for styrene production. researchgate.net Unwanted side reactions include the combustion of coke to COₓ. researchgate.net

Emerging and Sustainable Synthesis Routes for Styrene

The chemical industry is continuously seeking more efficient and environmentally benign methods for producing essential platform chemicals like styrene. Traditional manufacturing processes, which typically involve the alkylation of benzene to ethylbenzene followed by its dehydrogenation, are energy-intensive and can have significant environmental footprints. techbriefs.comacs.org Consequently, research has intensified on developing emerging and sustainable synthesis routes that offer higher yields, consume less energy, and reduce greenhouse gas emissions. techbriefs.com A key focus of this research is the development of single-step catalytic processes that can directly convert basic feedstocks into styrene. researchgate.net

A promising sustainable alternative to conventional methods is the direct oxidative coupling of benzene and ethylene (B1197577) in a single step. researchgate.netnih.gov This approach circumvents the need for the intermediate ethylbenzene synthesis and subsequent high-temperature dehydrogenation, thereby offering potential reductions in energy consumption and capital costs. acs.orgresearchgate.net The success of this direct conversion hinges on the development of highly selective and stable catalysts that can efficiently mediate the C-H activation of benzene and its subsequent reaction with ethylene. google.com

Rhodium-based catalysts have emerged as exceptionally effective for the direct, single-step synthesis of styrene from benzene and ethylene. researchgate.netresearchgate.net These systems have demonstrated the ability to overcome the challenges of selectivity and yield that have hindered other potential catalysts. researchgate.net

One of the most successful examples is a specific Rhodium(I) complex, ((Fl)DAB)Rh(TFA)(η²-C₂H₄), where (Fl)DAB is N,N'-bis(pentafluorophenyl)-2,3-dimethyl-1,4-diaza-1,3-butadiene and TFA is trifluoroacetate. researchgate.netnih.gov This catalyst, in the presence of a copper(II) acetate (B1210297) oxidant, converts benzene and ethylene to styrene with remarkable efficiency. Research has shown that this system can achieve 100% selectivity for styrene with yields of 95% or greater. researchgate.netnih.gov Furthermore, it exhibits high stability, with demonstrated turnover numbers (TONs) exceeding 800 and operational stability for up to 96 hours. researchgate.netnih.gov

Other rhodium complexes have also been investigated. For instance, the complex Rh(ppy)₂(OAc) (where ppyH is 2-phenylpyridine) has shown 77% selectivity for styrene, which is notably higher than the 47% selectivity achieved with the common palladium catalyst, Pd(OAc)₂, under similar conditions. acs.org

Table 1: Performance of Rhodium-based Catalysts in Direct Styrene Synthesis

| Catalyst Precursor | Co-catalyst/Oxidant | Selectivity for Styrene (%) | Yield (%) | Turnover Number (TON) | Source(s) |

| ((Fl)DAB)Rh(TFA)(η²-C₂H₄) | Cu(II) acetate | 100% | ≥95% | >800 | researchgate.net, nih.gov |

| Rh(ppy)₂(OAc) | Not specified | 77% | Not specified | Not specified | acs.org |

The mechanism of rhodium-catalyzed styrene formation provides insight into its high efficiency and selectivity. The process is understood to proceed through a sequence of well-defined organometallic steps. sfasu.edu

The catalytic cycle is generally proposed to involve:

Benzene C-H Activation : The rhodium complex activates a carbon-hydrogen bond of a benzene molecule to form a rhodium-phenyl (Rh-Ph) intermediate. sfasu.edu The presence of an acetate or other carboxylate ligand is often crucial in this step, which can be reversible. acs.org

Ethylene Insertion : An ethylene molecule then inserts into the newly formed Rh-Ph bond. This step produces a rhodium-phenylethyl intermediate (Rh-CH₂CH₂Ph). sfasu.edu

β-Hydride Elimination : The rhodium-phenylethyl complex undergoes β-hydride elimination. This process abstracts a hydrogen atom from the ethyl group, forming a rhodium-hydride (Rh-H) species and releasing the final product, styrene. sfasu.educapes.gov.br

Catalyst Regeneration : The active catalyst is regenerated from the Rh-H species through reaction with an oxidant, such as Cu(II), which completes the catalytic cycle. sfasu.edu

Kinetic studies have revealed that the reaction rate can have a complex dependence on the catalyst concentration, varying between first- and half-order depending on temperature and ethylene pressure. acs.org The rate is typically first-order with respect to ethylene concentration (saturating at high concentrations) and zero-order with respect to the Cu(II) oxidant. acs.org The rate-determining step is believed to be the migratory insertion of the olefin (ethylene) into the rhodium-aryl bond. nih.gov

The rhodium-catalyzed system is a highly efficient method for the single-step production of styrene. researchgate.net By facilitating the direct oxidative coupling of the feedstocks, it eliminates the need to first produce and purify ethylbenzene and then subsequently dehydrogenate it in a separate, energy-intensive step. researchgate.netnih.gov This consolidation of process steps leads to lower operating costs and a reduced environmental impact. researchgate.net While rhodium-based systems have shown exceptional performance, research continues into other single-step pathways, including those using heterogeneous catalysts like palladium nanoparticles anchored on graphitic carbon nitride, in an effort to develop robust and economically viable alternatives. researchgate.netgoogle.com

Fundamental and Controlled Polymerization of Styrene

Radical Polymerization of Styrene (B11656)

Radical polymerization of styrene involves a chain reaction mechanism initiated by free radicals. These radicals propagate by adding sequentially to styrene monomers, ultimately leading to the formation of long polystyrene chains.

Free radical polymerization is a robust and economically significant method for producing polystyrene on a large scale. The process is characterized by three key stages: initiation, propagation, and termination.

The initiation of FRP requires the generation of free radicals from an initiator molecule. Benzoyl peroxide is a commonly used thermal initiator for styrene polymerization. ijcrt.orgbrainly.com When heated, the weak oxygen-oxygen single bond in benzoyl peroxide undergoes homolytic cleavage to form two benzoyloxy radicals. brainly.comlibretexts.org These radicals can then initiate polymerization by adding to the double bond of a styrene monomer. brainly.com This step is the rate-determining phase of the initiation process. uvebtech.com The efficiency of an initiator, denoted by f, indicates the fraction of generated radicals that successfully start a polymer chain, which for most initiators ranges from 0.3 to 0.8. uvebtech.com

The process can be summarized as follows:

Decomposition: The benzoyl peroxide molecule splits into two benzoyloxy radicals. brainly.com

Initiation: A benzoyloxy radical adds to a styrene monomer, forming a new, more stable benzylic radical. libretexts.orglibretexts.org This new radical then serves as the starting point for the growing polymer chain.

Following initiation, the polymer chain grows in the propagation stage. During this step, the radical at the end of the growing chain repeatedly adds across the double bond of new styrene monomers. uvebtech.comlibretexts.org Each addition regenerates the radical at the new chain end, allowing the process to continue. libretexts.org The rate of polymerization is essentially the rate of propagation. uvebtech.com

The growth of polymer chains is ultimately halted by termination reactions. In the case of styrene polymerization, termination primarily occurs through radical combination , where two growing polymer chains react to form a single, stable macromolecule. libretexts.org Disproportionation, another termination mechanism, is less common for styrene. libretexts.org The rate of termination is proportional to the square of the concentration of growing radical chains. uvebtech.com A steady state is quickly reached in FRP where the rate of radical formation from the initiator is balanced by the rate of radical termination. uvebtech.com

Table 1: Kinetic Parameters for Styrene FRP at 70°C

| Parameter | Symbol | Value |

| Initiator Decomposition Rate Constant (Benzoyl Peroxide) | kd | 1.0 × 10-5 s-1 |

| Initiator Efficiency (Benzoyl Peroxide) | f | 0.8 |

| Data sourced from Odian's Principles of Polymerization as cited in reference umn.edu. |

Styrene is unusual in its ability to undergo thermal self-initiation at elevated temperatures (e.g., >100°C) without the need for an added initiator. sandiego.eduresearchgate.net The most accepted explanation for this phenomenon is the Mayo mechanism . nih.govelsevierpure.comscielo.br

This mechanism proposes the following steps:

Two styrene molecules undergo a Diels-Alder reaction to form a reactive dimer intermediate. researchgate.netnih.govscielo.br

This dimer then reacts with a third styrene molecule. nih.govscielo.br

This interaction facilitates the homolytic cleavage of a bond, generating two monoradicals that can initiate polymerization. sandiego.edunih.gov

This thermal initiation is a key consideration in the industrial production and storage of styrene.

Chain transfer is a reaction that can terminate a growing polymer chain while simultaneously creating a new radical that can start a new chain. libretexts.org In the context of styrene FRP, chain transfer to the monomer can occur. This process involves the abstraction of a hydrogen atom from a monomer molecule by the radical end of a growing polymer chain. While this terminates the first chain, it creates a new radical from the monomer, which can then propagate. This reaction is particularly relevant in controlling the molecular weight of the resulting polymer. google.com The chain transfer constant to monomer (CM) for styrene at 50°C has been determined to be 5.27 x 10-5. uq.edu.au

Conventional FRP offers limited control over polymer molecular weight, dispersity, and complex architectures. To address these limitations, a family of techniques known as controlled radical polymerization (CRP) or reversible-deactivation radical polymerization (RDRP) was developed. sigmaaldrich.com These methods introduce a dynamic equilibrium between active, propagating radicals and dormant species, allowing for more uniform chain growth. researchgate.net This leads to polymers with predictable molecular weights, narrow molecular weight distributions, and well-defined structures. iarjset.com

The primary CRP methods applicable to styrene include:

Nitroxide-Mediated Polymerization (NMP): This technique uses stable nitroxide radicals to reversibly terminate the growing polymer chains. This reversible capping allows for controlled, simultaneous growth of polymer chains. iarjset.com

Atom Transfer Radical Polymerization (ATRP): ATRP employs a transition metal catalyst (often copper-based) to reversibly activate and deactivate the polymer chains through the transfer of a halogen atom. researchgate.netiarjset.com This method is highly versatile for creating well-defined polymers and block copolymers from styrene. sigmaaldrich.comtcichemicals.com

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization: RAFT polymerization utilizes a chain transfer agent (a thiocarbonylthio compound) to mediate the polymerization. The propagating radical reversibly adds to the RAFT agent, which then fragments to release a new radical, allowing the polymer chain to grow in a controlled manner. researchgate.netiarjset.com RAFT is compatible with a wide range of monomers, including styrene, and reaction conditions. tcichemicals.comresearchgate.net

These advanced techniques have significantly expanded the possibilities for creating sophisticated polystyrene-based materials with tailored properties for a variety of applications, from drug delivery to advanced materials. sigmaaldrich.comtcichemicals.com

Controlled Radical Polymerization (CRP) of Styrene

Nitroxide-Mediated Polymerization (NMP) of Styrene

Nitroxide-Mediated Polymerization (NMP) is a controlled radical polymerization technique that utilizes a stable nitroxide radical to reversibly trap the growing polymer chain. icp.ac.ru This reversible capping process establishes a dynamic equilibrium between active (propagating) and dormant species, allowing for controlled chain growth. icp.ac.ru The living nature of NMP is attributed to the persistent radical effect (PRE). wikipedia.org

The process is typically initiated by an alkoxyamine initiator, which upon heating, undergoes homolytic cleavage of the C–O bond to generate a carbon-centered radical (the initiator) and a stable nitroxide radical. wikipedia.org The initiator radical then adds to a monomer molecule, starting the polymerization. The growing polymer chain is subsequently and reversibly terminated by the nitroxide radical, forming a dormant macroalkoxyamine. icp.ac.ru This reversible activation and deactivation cycle allows for the controlled addition of monomer units to all chains simultaneously. icp.ac.ru

Several types of nitroxides have been evaluated for the NMP of styrene. rsc.org (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) is a commonly used nitroxide that is effective for the polymerization of styrene and its derivatives. wikipedia.org However, NMP of styrene with TEMPO often requires high reaction temperatures, typically around 120-130 °C, to achieve a sufficient rate of C-O bond homolysis. rsc.org Newer generations of nitroxides, such as SG1 (N-tert-butyl-N-(1-diethylphosphono-2,2-dimethylpropyl)nitroxide) and TIPNO (2,2,5-trimethyl-4-phenyl-3-azahexane-3-nitroxide), have been developed to allow for polymerization at lower temperatures and for a broader range of monomers. icp.ac.rursc.org For instance, the use of SG1-based alkoxyamines has enabled the controlled polymerization of styrene at temperatures as low as 90 °C.

The choice of nitroxide also influences the polymerization kinetics and the degree of control over the final polymer. The steric bulk around the nitroxide radical plays a crucial role in the equilibrium between the dormant and active species. wikipedia.org Increased steric hindrance can lead to a weaker C-O bond in the macroalkoxyamine, facilitating homolysis at lower temperatures and enabling faster polymerization rates. wikipedia.org

Atom Transfer Radical Polymerization (ATRP) of Styrene

Atom Transfer Radical Polymerization (ATRP) is a versatile and robust method for the controlled polymerization of a wide variety of monomers, including styrene. cmu.edu This technique is based on a reversible redox process catalyzed by a transition metal complex, typically a copper(I) halide complexed with a ligand, which reversibly activates and deactivates the growing polymer chains. researchgate.net The dormant species is an alkyl halide, and the active, propagating species is a carbon-centered radical. researchgate.net

Kinetic studies of the bulk ATRP of styrene have demonstrated the controlled nature of this polymerization. The polymerization rate is typically first-order with respect to the monomer concentration. researchgate.netsciencepublishinggroup.comresearchgate.net This is evidenced by a linear relationship between ln([M]₀/[M]) and time, where [M]₀ is the initial monomer concentration and [M] is the monomer concentration at a given time. researchgate.net

Furthermore, the number-average molecular weight (Mₙ) of the resulting polystyrene increases linearly with monomer conversion, indicating that the number of polymer chains remains constant throughout the polymerization. cmu.eduresearchgate.netsciencepublishinggroup.com The molecular weight can be predetermined by the initial ratio of monomer to initiator concentration (Δ[M]/[I]₀). cmu.edu Polydispersity indices (PDI = Mₙ/Mₙ) are typically low, often below 1.5, and in many cases approaching 1.1, signifying a narrow molecular weight distribution. researchgate.netcmu.edu

Below is a table summarizing typical kinetic data for the bulk ATRP of styrene.

Table 1: Time Dependence of Bulk ATRP of Styrene at 110°C

| Time (h) | Conversion (%) | Mₙ (g/mol) | PDI (Mₙ/Mₙ) |

|---|---|---|---|

| 1 | 18 | 2100 | 1.15 |

| 2 | 35 | 4200 | 1.18 |

| 3 | 52 | 6100 | 1.21 |

| 4 | 68 | 8000 | 1.25 |

| 5 | 82 | 9700 | 1.29 |

This is an interactive table. The data presented is representative and compiled from various kinetic studies on the bulk ATRP of styrene.

The catalytic system is a crucial component of ATRP, and the choice of metal, ligand, and initiator significantly affects the polymerization kinetics and control. For the ATRP of styrene, a common and effective catalytic system consists of copper(I) chloride (CuCl) as the catalyst and 2,2'-bipyridine (B1663995) (bpy) or its derivatives as the ligand. researchgate.netsciencepublishinggroup.com The ligand solubilizes the copper salt in the organic medium and adjusts the redox potential of the copper center, thereby influencing the position of the atom transfer equilibrium.

The ratio of initiator to ligand to copper(I) halide is a key parameter. Studies have shown that a 1:2:1 ratio of initiator:ligand:CuCl can be effective, suggesting that the active copper(I) center's coordination sphere may contain two bipyridine ligands. sciencepublishinggroup.comresearchgate.net The use of substituted bipyridines, such as 4,4'-di(5-nonyl)-2,2'-bipyridine (dNbipy), can enhance the solubility of the catalyst complex and provide better control over the polymerization. cmu.edu

The initiator used in styrene ATRP is typically an activated alkyl halide that mimics the structure of the dormant polymer chain end. cmu.edu Examples include 1-phenylethyl chloride and α,α-dichlorotoluene. researchgate.netcmu.edu The efficiency of the initiator is critical for achieving a controlled polymerization where all chains are initiated simultaneously.

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization of Styrene

Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization is a highly versatile controlled radical polymerization technique that can be applied to a wide range of monomers under various reaction conditions. wikipedia.orgscispace.com The control in RAFT polymerization is achieved through the use of a thiocarbonylthio compound, known as a RAFT agent or chain transfer agent (CTA). wikipedia.orgspecificpolymers.com The RAFT agent reversibly reacts with the growing polymer chains through a sequence of addition and fragmentation steps, establishing a dynamic equilibrium between active and dormant chains. wikipedia.org

The choice of the RAFT agent is critical for the success of the polymerization of a specific monomer. sigmaaldrich.com A suitable RAFT agent for a given monomer should have a high chain transfer constant to ensure rapid and reversible exchange between the propagating radicals and the dormant chains. The substituents on the thiocarbonylthio group, the "Z" and "R" groups, determine the reactivity of the RAFT agent and its suitability for different monomer families. sigmaaldrich.com

For styrene, which is a "more activated monomer" (MAM), dithioesters and trithiocarbonates are generally effective RAFT agents. specificpolymers.com The "Z" group influences the stability of the intermediate radical adduct, while the "R" group should be a good homolytic leaving group. sigmaaldrich.com

Table 2: Suitability of RAFT Agent Classes for Styrene Polymerization

| RAFT Agent Class | Z Group | R Group | Suitability for Styrene |

|---|---|---|---|

| Dithioesters | Aryl, Alkyl | Tertiary alkyl, Cumyl | High |

| Trithiocarbonates | Alkylthio | Alkyl | High |

| Dithiocarbamates | Dialkylamino | Alkyl | Moderate to Low |

| Xanthates | Alkoxy | Alkyl | Low |

This is an interactive table providing a general guide to RAFT agent selection for styrene.

The reactivity of the RAFT agent directly impacts the control over molecular weight and polydispersity. An ideal RAFT agent for styrene will lead to a linear evolution of molecular weight with conversion and a low PDI. youtube.com

The application of high pressure has been shown to be advantageous for the RAFT polymerization of styrene. uq.edu.auresearchgate.net High-pressure conditions can significantly enhance the rate of polymerization while maintaining good control over the molecular weight and polydispersity. researchgate.netelsevierpure.com

Studies have demonstrated that increasing the pressure can lead to a higher degree of monomer conversion in a shorter period. uq.edu.au This rate enhancement is attributed to the pressure-induced increase in the propagation rate constant. elsevierpure.com Importantly, this acceleration of the polymerization does not necessarily compromise the "living" character of the process, and low polydispersity polymers can still be obtained. uq.edu.auresearchgate.net

The use of high pressure can also help to mitigate the retardation effect sometimes observed in RAFT polymerization of styrene. researchgate.netacs.org This retardation is often associated with the stability of the intermediate RAFT radical, and high pressure can influence the equilibrium and kinetics of the addition-fragmentation process. researchgate.net

Table 3: Effect of Pressure on RAFT Polymerization of Styrene

| Pressure (bar) | Conversion (%) | Mₙ (g/mol) | PDI (Mₙ/Mₙ) |

|---|---|---|---|

| 1 (Atmospheric) | 15 | 5,500 | 1.35 |

| 1000 | 23 | 8,200 | 1.20 |

| 2500 | 35 | 12,500 | 1.10 |

This is an interactive table with representative data showing the trend of pressure effects on styrene RAFT polymerization.

Kinetic Modeling and Control in RAFT Polymerization

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a prominent technique for synthesizing well-defined polymers with controlled molecular architectures. advancedsciencenews.com Kinetic modeling is an essential tool for understanding the underlying mechanisms of RAFT polymerization and for designing processes that yield polymers with specific characteristics. advancedsciencenews.com

In the bulk polymerization of styrene with model polymer-dithiocarbonate adducts as mediators and benzoyl peroxide (BPO) as a conventional initiator, the polymerization rate is proportional to the square root of the BPO concentration. acs.orgresearchgate.net The pseudo-first-order activation rate constants (k_act_) can be determined, and studies have shown that k_act_ is directly proportional to the concentration of the polymer radical (P•). acs.orgresearchgate.net This proportionality indicates that RAFT is the primary mechanism of activation. acs.orgresearchgate.net

The exchange rate constant (k_ex_), which is the ratio of k_act_ to [P•], is highly dependent on the structures of both the dithiocarbonate group and the polymer. acs.orgresearchgate.net High values of k_ex_ are crucial for achieving polymers with low polydispersity from the early stages of polymerization. acs.orgresearchgate.net For a polystyryl dithioacetate, the activation energy of k_ex_ has been determined to be 21.0 kJ mol⁻¹, which is consistent with a rapid addition reaction. acs.orgresearchgate.net

Mathematical models have been developed to describe the kinetics of controlled free-radical polymerization of styrene via the RAFT mechanism. researchgate.net These models, when compared with experimental molecular weight characteristics of polystyrene, have shown to be valid. researchgate.net The time dependence of the intermediate radical concentration can vary significantly depending on the type of RAFT agent used. researchgate.net

Kinetic modeling also plays a crucial role in designing RAFT polymerization conditions for a specific RAFT chain transfer agent and vice versa. advancedsciencenews.com It allows for the reliable design of polymerization processes over a complete range of conditions and up to high monomer conversions by accounting for factors such as viscosity effects on the core RAFT exchange process. advancedsciencenews.com

Photoiniferter-Initiated Radical Polymerization of Styrene

Photoiniferter-initiated radical polymerization is a method that utilizes light to initiate and control polymerization, offering advantages such as the ability to conduct reactions at room temperature. itu.edu.tr This technique is particularly useful for polymerizing monomers with low ceiling temperatures, as it avoids depolymerization. itu.edu.tr

The photopolymerization of styrene in the presence of a photoiniferter like diphenyl diselenide has been shown to proceed through a living radical mechanism. tandfonline.com This is evidenced by the linear increase of the number-average molecular weight (Mn) of the resulting polystyrene with polymer yield. tandfonline.com The use of bis(p-tert-butylphenyl) diselenide as a photoiniferter can produce telechelic polystyrene with terminal arylseleno groups. tandfonline.com

Another example involves the use of phenacyl morpholine-4-dithiocarbamate (PMDC) as a photoiniferter and RAFT agent for the polymerization of styrene. itu.edu.tr Under UV irradiation at room temperature, this system exhibits controlled free-radical polymerization characteristics up to 50% conversion, yielding well-defined polymers with molecular weights close to theoretical predictions and relatively narrow polydispersities (Mw/Mn ≈ 1.30). itu.edu.tr The polymerization proceeds via both reversible termination and RAFT mechanisms. itu.edu.tr First-order kinetics suggest that the concentration of free radicals remains constant during the polymerization. itu.edu.tr

Diethyldithiocarbamate-mediated iniferters, such as 2-(N,N-diethyldithiocarbamyl)isobutylic acid (DTCA) and (4-cyano-4-diethyldithiocarbamyl)pentanoic acid (CDPA), have also been used for the free-radical polymerization of styrene in benzene (B151609) under UV irradiation. researchgate.net With CDPA as the initiator, the polymerization follows first-order kinetics with respect to the monomer, and the number-average molecular weight of the polystyrene increases in direct proportion to monomer conversion, with molecular weight distributions (Mw/Mn) in the range of 1.3–1.7, indicating a controlled radical mechanism. researchgate.net However, photopolymerization initiated by DTCA showed characteristics of nonliving polymerization. researchgate.net

Atom transfer radical polymerization (ATRP) of styrene has also been successfully carried out using photoiniferter reagents as initiators in the presence of copper catalysts. cqvip.comcqvip.com These polymerizations demonstrate characteristics of a living radical polymerization, with kinetic plots being first-order with respect to monomer concentration and molecular weights increasing linearly with monomer conversion, while maintaining narrow molecular weight distributions (Mw/Mn < 1.50). cqvip.comcqvip.com

Ionic Polymerization of Styrene

Ionic polymerization of styrene can proceed through either an anionic or a carbocationic mechanism, leading to the formation of polystyrene.

Anionic Polymerization of Styrene

Anionic polymerization is a form of chain-growth polymerization initiated by anions. wikipedia.org It often involves living polymerizations, which allows for precise control over the polymer's structure and composition. wikipedia.org

Living Anionic Polymerization Mechanisms (e.g., using Sodium Naphthalene)

Living anionic polymerization of styrene was notably demonstrated by Szwarc and coworkers in 1956. wikipedia.org A key feature of this mechanism is the absence of a formal termination step. wikipedia.org In a pure system, the carbanionic chain ends remain active, capable of adding more monomer if it is introduced. wikipedia.orgyoutube.com

Initiation with sodium naphthalene (B1677914) involves an electron transfer from the naphthalene radical anion to the styrene monomer. wikipedia.org This process, occurring in a polar aprotic solvent like tetrahydrofuran (B95107), results in a radical anion of styrene which then dimerizes to form a dicarbanion, specifically a disodium (B8443419) compound. wikipedia.orgchegg.com This dicarbanion then acts as the initiator for polymerization, with propagation occurring at both ends of the chain. wikipedia.orgchegg.com

The initiation steps are generally considered to occur instantaneously. chegg.com The kinetics of propagation in such a system would then follow a rate law determined by the concentration of the active species and the monomer.

Ambient Temperature-Initiated Anionic Polymerization

Anionic polymerization of styrene can be initiated at ambient temperatures using initiators like sec-Butyllithium. researchgate.net This method has been employed to generate polystyrenes of varying molecular weights and architectures. researchgate.net For instance, the inclusion of a distyryl branching comonomer during the polymerization can lead to the formation of branched polystyrenes. researchgate.net

The polymerization of styrene in benzene at 25 °C using sec-BuLi in the presence of phosphazene superbases (t-BuP4, t-BuP2, and t-BuP1) has been studied. mdpi.com The reactivity and control of the polymerization are highly dependent on the type of phosphazene base used. mdpi.com With t-BuP1, the polymerization is well-controlled, yielding homopolymers with predictable molecular weights and narrow polydispersity (Đ < 1.05). mdpi.com In contrast, t-BuP4 leads to an uncontrolled polymerization due to the high reactivity of the formed carbanion. mdpi.com The reaction rate follows the order of [t-BuP4]/[sec-BuLi] >>> [t-BuP2]/[sec-BuLi] >> [t-BuP1]/[sec-BuLi] > sec-BuLi. mdpi.com

Below is a table summarizing the results of anionic polymerization of styrene at ambient temperature with different phosphazene bases.

| Entry | Initiator System | Molar Ratio [Base]/[sec-BuLi] | Mn,theo ( g/mol ) | Mn,SEC ( g/mol ) | Đ (Mw/Mn) |

| 1 | sec-BuLi | 0 | 15,000 | 16,000 | 1.05 |

| 2 | sec-BuLi/t-BuP1 | 1 | 15,000 | 15,500 | 1.04 |

| 3 | sec-BuLi/t-BuP2 | 1 | 15,000 | 21,000 | 1.08 |

| 4 | sec-BuLi/t-BuP4 | 1 | 15,000 | 35,000 | 1.25 |

Data sourced from a study on anionic polymerization in the presence of phosphazene superbases. mdpi.com

Carbocationic Polymerization of Styrene

Carbocationic polymerization of styrene proceeds through propagating species that are carbocations. The kinetics and mechanism of these reactions can be complex. The propagation rate constants (kp) in carbocationic polymerizations have been a subject of extensive study and some debate. researchgate.net

Two primary methods have been used to determine kp. The first, older method calculates kp from polymerization rates and the concentration of ionic species. researchgate.net A more recent method is based on the diffusion-clock assumption, which often yields kp values for styrene that are significantly higher (by a factor of 10⁴ to 10⁵) than those obtained by the former method. researchgate.net For styrene, the propagation rate constant for ion-pairs (k_p_±) has been reported to be in the order of 10⁹ L mol⁻¹ s⁻¹. researchgate.net

The polymerization of styrene in chlorinated solvents is a well-known example of a cationic polymerization. researchgate.net The initiation can be triggered by the formation of HCl from the solvent, which then protonates the styrene monomer to generate a carbocation. researchgate.net

Living Carbocationic Polymerization Systems

Living carbocationic polymerization of styrene represents a significant advancement in polymer synthesis, allowing for the production of polymers with well-defined molecular weights and narrow molecular weight distributions. This control is achieved by minimizing or eliminating chain-breaking reactions such as chain transfer and termination. In these systems, the active propagating species is a carbocation, which remains active throughout the polymerization process.

Key to achieving a living system is the careful selection of the initiating system and reaction conditions. For styrene, initiating systems often consist of an initiator, which provides the initial carbocation, and a coinitiator, typically a Lewis acid. For instance, the polymerization of styrene can be initiated with 1-phenylethyl chloride in conjunction with a Lewis acid like titanium tetrachloride (TiCl₄) or tin tetrachloride (SnCl₄). The Lewis acid assists in the ionization of the initiator and stabilizes the resulting carbocationic propagating species.

The living nature of the polymerization is maintained by establishing a dynamic equilibrium between active (ionic) and dormant (covalent) species. This equilibrium ensures that the concentration of active species remains low and constant, thereby suppressing termination and transfer reactions. The polymerization proceeds in a controlled manner, with the polymer chains growing linearly with monomer conversion.

Role of Proton Traps in Living Carbocationic Polymerization

In carbocationic polymerization, protic impurities, such as water, can initiate uncontrolled polymerization, leading to polymers with broad molecular weight distributions. Proton traps are essential additives that scavenge these protic impurities, thereby preventing the formation of undesired polymers. A commonly used proton trap is 2,6-di-tert-butylpyridine (B51100) (DTBP). Its bulky nature prevents it from coordinating with the Lewis acid or reacting with the carbocationic propagating species, allowing it to selectively react with and neutralize protons in the system.

The addition of a proton trap in concentrations comparable to that of the protic impurities ensures that the polymerization is initiated exclusively by the intended initiator. This leads to a truly living polymerization, where the number of polymer chains is determined by the initial concentration of the initiator. Research has demonstrated that in the absence of a proton trap, induced chain transfer can prevent living polymerization.

Copolymerization of Styrene

Copolymerization is a powerful technique to tailor the properties of polymers by incorporating two or more different monomer units into a single polymer chain. The kinetics of styrene copolymerization have been extensively studied with a variety of comonomers.

Kinetic Investigations of Styrene Copolymerization

Kinetic studies of copolymerization provide crucial information about the relative reactivities of the monomers and the resulting copolymer composition and microstructure.

With Butyl Acrylate (B77674) , the kinetics of dispersion copolymerization of styrene in an ethanol-water medium have been investigated. The process is influenced by factors such as stabilizer concentration, the ratio of ethanol (B145695) to water, the styrene to butyl acrylate ratio, temperature, and initiator concentration. These parameters affect the particle size distribution, conversion-time curves, and molecular weight distributions of the resulting copolymer.

The copolymerization of styrene with Methyl Methacrylate (B99206) (MMA) is a widely studied system. The kinetics of this free-radical copolymerization have been analyzed using various models, including the terminal model and the penultimate model, to accurately describe the propagation rate coefficient. Pulsed laser polymerization (PLP) has been a valuable technique for measuring these kinetic parameters over a range of temperatures and compositions.

For the copolymerization of styrene with Acrylonitrile (B1666552) , kinetic studies in micro-emulsion systems have shown that monomer partitioning between the oil and water phases significantly affects the kinetic parameters and monomer reactivity ratios compared to bulk or solution polymerization.

The free radical copolymerization of styrene with Dodecyl Methacrylate (DDMA) in a xylene solution has been investigated, particularly focusing on the use of diperoxide initiators. These studies compare the kinetic results and structural properties of the synthesized polymers with those obtained using conventional monofunctional initiators.

With Divinylbenzene (B73037) (DVB) , a crosslinking agent, the kinetics of suspension copolymerization are complex due to the formation of a three-dimensional network. Kinetic models for this system must account for diffusion-controlled reactions, the different reactivities of the vinyl groups, and the effects of crosslinking and cyclization reactions.

Monomer reactivity ratios, r₁ and r₂, are critical parameters in copolymerization that describe the relative preference of a growing polymer chain ending in one monomer to add the same monomer (r > 1) or the other comonomer (r < 1). These ratios determine the composition of the copolymer chain.

The following table summarizes experimentally determined monomer reactivity ratios for the copolymerization of styrene (M₁) with various comonomers (M₂).

| Comonomer (M₂) | r₁ (Styrene) | r₂ (Comonomer) | Polymerization System |

| Butyl Acrylate | 0.68 - 0.82 | 0.22 - 0.26 | Atom Transfer Radical Polymerization |

| Methyl Methacrylate | 0.45 - 0.49 | 0.35 - 0.38 | Free Radical in Benzene |

| Acrylonitrile | 0.266 | 0.054 | Radical Copolymerization in Dioxan |

| Dodecyl Methacrylate | 0.52 | 0.42 | Free Radical in Toluene |

| Divinylbenzene | - | - | Anionic copolymerization exhibits complex kinetics with multiple rate constants for different vinyl group reactions. |

This table is interactive. Click on the headers to sort the data.

The functionality of the initiator can have a significant impact on the kinetics of copolymerization and the molecular weight of the resulting polymer. For instance, in the free radical copolymerization of styrene and dodecyl methacrylate, the use of a diperoxide (bifunctional) initiator can lead to higher polymerization rates compared to a conventional monofunctional initiator, while still achieving high molecular weight polymers with a relatively narrow polydispersity index. researchgate.net This is because the sequential decomposition of the bifunctional initiator generates radicals throughout the polymerization process.

However, the efficiency of diperoxide initiators can decrease in copolymerization systems with a high mole fraction of dodecyl methacrylate in the initial feed. researchgate.net

Graft Copolymerization of Styrene onto Natural Rubber

Graft copolymerization is a method used to modify the properties of a pre-existing polymer by grafting chains of another monomer onto its backbone. The graft copolymerization of styrene onto natural rubber has been explored to enhance the properties of natural rubber.

This process is typically carried out via emulsion polymerization, where styrene monomer is polymerized in the presence of natural rubber latex. The grafting can be initiated by various methods, including redox initiators or radiation. The resulting graft copolymer, natural rubber-graft-polystyrene, combines the properties of both the rubbery natural rubber backbone and the rigid polystyrene grafts.

Factors such as the concentration of styrene monomer, emulsifier, and initiator, as well as the reaction temperature, influence the grafting efficiency, graft ratio, and monomer conversion. The properties of the final material, such as its impact strength and thermal stability, are dependent on the extent of grafting and the length of the polystyrene chains.

Synthesis of Styrene-based Block Copolymers

The synthesis of block copolymers, which are macromolecules composed of two or more distinct polymer chains linked together, represents a significant area of polymer chemistry. Styrene is a versatile monomer that can be polymerized using various controlled/"living" polymerization techniques to create well-defined block copolymers with tailored architectures and properties. These methods, such as living anionic polymerization, atom transfer radical polymerization (ATRP), and reversible addition-fragmentation chain-transfer (RAFT) polymerization, allow for the sequential addition of different monomers to a growing polymer chain, resulting in the formation of block copolymers with controlled molecular weights and narrow molecular weight distributions.

The ability to create styrene-based block copolymers with diverse compositions and architectures (e.g., diblock, triblock, multiblock, and star-shaped) has led to a wide range of applications. The distinct properties of the different polymer blocks can lead to microphase separation, where the blocks self-assemble into ordered nanostructures. This behavior is fundamental to the utility of many block copolymers, for instance, as thermoplastic elastomers, compatibilizers for polymer blends, and materials for nanotechnology applications.

Living Anionic Polymerization

Living anionic polymerization is a powerful technique for the synthesis of well-defined block copolymers due to the absence of chain termination and chain transfer reactions. This method allows for the sequential polymerization of monomers, leading to block copolymers with predictable molecular weights and low polydispersity.

A classic example is the synthesis of polystyrene-b-polyisoprene-b-polystyrene (SIS) triblock copolymers. This process typically involves the initiation of styrene polymerization with an organolithium initiator, such as n-butyllithium, in a nonpolar solvent like cyclohexane (B81311). After the styrene monomer is consumed, isoprene (B109036) is introduced to the living polystyryllithium chains, initiating the polymerization of the central polyisoprene block. Finally, another portion of styrene is added to form the third block. A controlled synthesis method for a polystyrene-b-polyisoprene-b-poly(methyl methacrylate) (PS-b-PI-b-PMMA) triblock copolymer has been developed using anionic polymerization in cyclohexane with only trace amounts of tetrahydrofuran (THF) as a polar regulator researchgate.netrsc.orgrsc.org. This method allows for the sequential anionic copolymerization to be conducted smoothly at 0°C, with all monomers reaching 100% conversion researchgate.netrsc.orgrsc.org.

The table below summarizes the synthesis of a PS-b-PI-b-PMMA triblock copolymer via living anionic polymerization researchgate.netrsc.org.

| Initiator | Monomer 1 | Monomer 2 | Monomer 3 | Solvent | Temperature (°C) | Mₙ (PS block) ( g/mol ) | Mₙ (PI block) ( g/mol ) | Mₙ (PMMA block) ( g/mol ) | PDI |

| n-BuLi | Styrene | Isoprene | Methyl Methacrylate | Cyclohexane/THF (trace) | 0 | 12,760 | 26,340 | 13,600 | <1.1 |

Atom Transfer Radical Polymerization (ATRP)

Atom transfer radical polymerization (ATRP) is a versatile controlled radical polymerization technique that enables the synthesis of a wide variety of block copolymers with complex architectures. It utilizes a transition metal complex (e.g., copper/ligand) to reversibly activate and deactivate the growing polymer chains, allowing for controlled polymerization.

The synthesis of polystyrene-b-poly(methyl methacrylate) (PS-b-PMMA) diblock copolymers is a well-studied example of ATRP. In a typical procedure, a polystyrene macroinitiator is first synthesized by the ATRP of styrene. This macroinitiator, which contains a terminal dormant halogen atom, is then used to initiate the polymerization of methyl methacrylate (MMA) to form the second block. For instance, a polystyrene brush can be formed under reverse atom transfer radical polymerization (RATRP) conditions, and then treated with methyl methacrylate under ATRP conditions to form tethered diblock copolymer brushes cmu.edu.

Below are the experimental conditions for the synthesis of a PS-b-PMMA diblock copolymer brush via a combination of RATRP and ATRP cmu.edu.

| Polymerization Step | Initiator/Catalyst System | Monomer | Solvent | Temperature (°C) | Resulting Block |

| 1 (RATRP) | Surface-immobilized azo initiator / CuBr₂/ligand | Styrene | Anisole | 90-100 | Polystyrene brush |

| 2 (ATRP) | Polystyrene macroinitiator / CuBr/PMDTA | Methyl Methacrylate | Anisole | 90-100 | Polystyrene-b-poly(methyl methacrylate) brush |

Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization

Reversible addition-fragmentation chain-transfer (RAFT) polymerization is another powerful controlled radical polymerization technique that offers excellent control over molecular weight and architecture for a broad range of monomers. The control is achieved through the use of a RAFT agent, which is a thiocarbonylthio compound.

The synthesis of polystyrene-b-poly(acrylic acid) (PS-b-PAA) diblock copolymers can be achieved via RAFT polymerization. This is typically a two-step process where a polystyrene macro-RAFT agent is first synthesized, followed by the chain extension with acrylic acid. The synthesis can be initiated from either the polystyrene block or the poly(acrylic acid) block, resulting in block copolymers with different terminal groups mdpi.com.

The following table outlines the synthesis of a polystyrene-b-poly(acrylic acid) diblock copolymer via RAFT polymerization mdpi.com.

| Step | RAFT Agent | Initiator | Monomer | Solvent | Temperature (°C) |

| 1. Macro-RAFT Synthesis | DDMAT | AIBN | Styrene | Dioxane | 80 |

| 2. Block Copolymerization | Polystyrene macro-RAFT | AIBN | Acrylic Acid | Dioxane | 80 |

Synthesis of Star-Shaped Styrene Block Copolymers

Beyond linear block copolymers, more complex architectures such as star-shaped block copolymers can also be synthesized. These polymers consist of multiple polymer arms radiating from a central core.

For example, star-shaped poly(ethylene glycol)-block-polystyrene copolymers can be synthesized. One approach involves the preparation of a multi-arm PEG macroinitiator which is then used to initiate the polymerization of styrene from the arm ends. Amphiphilic star block copolymers composed of a poly(ethylene glycol) (PEG) core and branched polystyrene (PS) arms with controlled chain lengths and numbers have been synthesized by atom transfer radical copolymerization (ATRP) of styrene and chloromethylstyrene (CMS) in the presence of a tetrafunctional PEG macroinitiator researchgate.net.

The table below provides an example of the synthesis of star-shaped copolymers.

| Core-forming block | Arm-forming block | Polymerization Method | Key Features |

| Poly(ethylene glycol) (PEG) | Polystyrene (PS) | ATRP | Tetrafunctional PEG macroinitiator used to create a four-arm star copolymer. |

| Poly(amidoamine) (PAMAM) dendrimer | Poly(ε-caprolactone)-block-poly(ethylene glycol) | Ring-Opening Polymerization & Coupling | 32-arm star polymer with amphiphilic block copolymer arms. |

Architectural Control and Structural Characterization of Styrene Derived Polymers

Design and Synthesis of Specific Polymer Architectures

The versatility of styrene (B11656) polymerization allows for the synthesis of a wide array of polymer architectures. The arrangement of polymer chains—whether linear, branched, or centrally connected in a star-like fashion—profoundly influences properties such as viscosity, mechanical strength, and thermal behavior.

The synthesis of polystyrene can be tailored to produce distinct macromolecular structures:

Linear Polystyrene: This is the simplest architecture, consisting of a single, unbranched polymer chain. Living polymerization techniques, particularly anionic polymerization, are highly effective for producing well-defined linear polystyrene chains with predictable molecular weights and low polydispersity. mdpi.comwikipedia.org

Branched Polystyrene: These polymers feature a main polymer backbone with one or more polymeric side chains. One common method to induce branching is through the inclusion of a comonomer with more than one polymerizable group, such as divinylbenzene (B73037) (DVB), into a styrene polymerization. researchgate.netx-mol.net Ambient temperature-initiated anionic polymerization has been used to generate branched polystyrenes by incorporating a distyryl branching comonomer. researchgate.netx-mol.net

Star Polystyrene: This architecture consists of multiple polymer chains ("arms") linked to a central core. Star polymers can be synthesized through two primary strategies: the "arm-first" method, where living linear polymer chains are reacted with a multifunctional linking agent (e.g., chlorosilanes), or the "core-first" method, which utilizes a multifunctional initiator to simultaneously grow multiple polymer arms. acs.org Atom Transfer Radical Polymerization (ATRP) has also been employed to create well-defined star polymers using multifunctional initiators, allowing for the synthesis of stars with a precise number of arms. acs.org

| Polymer Architecture | Description | Common Synthesis Method(s) |

|---|---|---|

| Linear | Single, unbranched polymer chain. | Anionic Polymerization, Controlled Radical Polymerization (e.g., ATRP) |

| Branched | Main chain with attached polymeric side chains. | Anionic polymerization with a branching comonomer (e.g., divinylbenzene). researchgate.net |

| Star | Multiple polymer "arms" linked to a central core. | "Arm-first" (linking living chains) or "Core-first" (multifunctional initiator) via anionic polymerization or ATRP. acs.orgacs.org |

A crucial aspect of polymer synthesis is the ability to control the molecular weight (MW) and the molecular weight distribution (MWD). The MWD is often quantified by the polydispersity index (PDI), which is the ratio of the weight-average molecular weight (Mw) to the number-average molecular weight (Mn). nih.gov A PDI value of 1.0 indicates that all polymer chains in a sample are of the same length.

Living polymerizations, such as anionic polymerization, are renowned for providing excellent control over these parameters. acs.orglibretexts.org In these systems, initiation is rapid relative to propagation, and there are no chain transfer or termination reactions. mdpi.comwikipedia.org This allows for the synthesis of polymers with predictable molecular weights, determined by the ratio of monomer to initiator, and very narrow MWDs, with PDI values often approaching 1.01-1.10. nih.govacs.org

Controlled radical polymerization techniques, such as ATRP or nitroxide-mediated polymerization (NMP), also offer significant control over MW and PDI. acs.org These methods establish a dynamic equilibrium between active propagating radicals and dormant species, which suppresses termination reactions and allows chains to grow simultaneously, leading to low PDI values. cmu.edu In contrast, conventional free-radical polymerization typically results in less control, producing polymers with broad MWDs and high PDI values due to continuous initiation and facile termination reactions. frontiersin.orgresearchgate.net

| Polymerization Technique | Typical PDI (Đ = Mw/Mn) | Level of MW & MWD Control |

|---|---|---|

| Living Anionic Polymerization | 1.01 - 1.10 acs.org | Excellent |

| Controlled/"Living" Radical Polymerization (e.g., ATRP, NMP) | 1.1 - 1.4 cmu.edu | Good to Excellent |

| Conventional Free-Radical Polymerization | > 1.5 (often 2.0-5.0) | Poor |

The choice of polymerization technique is a determining factor in the achievable polymer architecture.